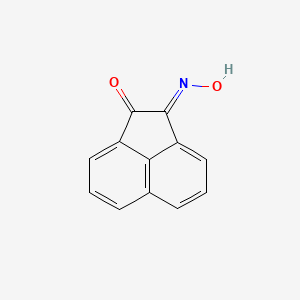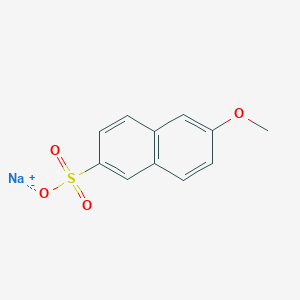
Acenaphthenedione, monooxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acenaphthenedione, monooxime is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a dione group (two ketone groups) and an oxime group (a nitrogen-oxygen double bond). It is a yellow solid that is insoluble in water and has significant applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing acenaphthenedione involves the oxidation of acenaphthene. This can be achieved using various oxidizing agents such as potassium dichromate or hydrogen peroxide . The reaction typically occurs in an acidic medium and requires careful control of temperature and reaction time to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, the oxidation of acenaphthene is often carried out using hydrogen peroxide due to its efficiency and cost-effectiveness. The process involves dissolving acenaphthene in a suitable solvent, such as ethanol, and adding hydrogen peroxide under controlled conditions . The reaction mixture is then heated to facilitate the oxidation process, resulting in the formation of acenaphthenedione.
Analyse Chemischer Reaktionen
Types of Reactions: Acenaphthenedione, monooxime undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthalenedicarboxylic anhydride.
Reduction: Reduction reactions can convert acenaphthenedione to acenaphthene.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Oxidation Products: Naphthalenedicarboxylic anhydride.
Reduction Products: Acenaphthene.
Substitution Products: Various acenaphthene derivatives.
Wissenschaftliche Forschungsanwendungen
Acenaphthenedione, monooxime has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of acenaphthenedione, monooxime involves its interaction with various molecular targets and pathways. For instance, in biological systems, the oxime group can react with acetylcholinesterase, leading to the inhibition of this enzyme . This interaction is crucial for its application as an acetylcholinesterase inhibitor. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Acenaphthenequinone: Another derivative of acenaphthene, characterized by the presence of two ketone groups.
Naphthalenedicarboxylic Anhydride: A product of the over-oxidation of acenaphthenedione.
Acenaphthene: The parent hydrocarbon from which acenaphthenedione is derived.
Uniqueness: Acenaphthenedione, monooxime is unique due to the presence of both dione and oxime groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C12H7NO2 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
(2E)-2-hydroxyiminoacenaphthylen-1-one |
InChI |
InChI=1S/C12H7NO2/c14-12-9-6-2-4-7-3-1-5-8(10(7)9)11(12)13-15/h1-6,15H/b13-11+ |
InChI-Schlüssel |
CALLKFAYYAULSN-ACCUITESSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)/C(=N\O)/C(=O)C3=CC=C2 |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one](/img/structure/B11725305.png)
![disodium (1Z)-1-[(2S)-2-carboxylatopyrrolidin-1-yl]diazen-1-ium-1,2-bis(olate)](/img/structure/B11725311.png)
![3-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]prop-2-enoic Acid](/img/structure/B11725316.png)
![N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide](/img/structure/B11725322.png)

![N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B11725328.png)




![ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B11725356.png)
